N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide
Description
This compound is a cyclopropane-carboxamide derivative featuring a 3-chlorophenylmethyl group, a 2,2-dichloroethenyl substituent, and a 1,1-dioxothiolan-3-yl moiety. Its structural complexity arises from the cyclopropane core, which imposes steric constraints that influence reactivity and binding interactions.
Properties
Molecular Formula |
C19H22Cl3NO3S |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H22Cl3NO3S/c1-19(2)15(9-16(21)22)17(19)18(24)23(14-6-7-27(25,26)11-14)10-12-4-3-5-13(20)8-12/h3-5,8-9,14-15,17H,6-7,10-11H2,1-2H3 |
InChI Key |
VUBXRJZIKYFDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the chlorophenylmethyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable amine to form the chlorophenylmethyl intermediate.
Introduction of the dichloroethenyl group: The chlorophenylmethyl intermediate is then reacted with a dichloroethene derivative under specific conditions to introduce the dichloroethenyl group.
Formation of the dioxo-thiolan group: The resulting compound is further reacted with a thiolane derivative to form the dioxo-thiolan group.
Cyclopropanation: The final step involves the cyclopropanation of the intermediate compound to form the dimethylcyclopropane carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids and other hydrolysis products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Potential
The compound has been explored for its potential as a pharmaceutical agent . Preliminary studies indicate that it may possess anti-inflammatory properties. Molecular docking studies have suggested that it could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests further investigation into its efficacy and mechanism of action is warranted .
Agricultural Uses
Due to its structural characteristics, this compound may also serve as a pesticide or herbicide . Compounds with similar structures have been noted for their effectiveness against various pests and diseases affecting crops. The dichloroethenyl group is particularly relevant as it is often associated with increased biological activity against insects .
Synthetic Chemistry
The synthesis of this compound involves intricate chemical reactions that can be optimized for better yield and efficiency. The methodologies used for its synthesis can contribute to the development of new synthetic routes for similar compounds, enhancing the toolkit available for chemists in both academic and industrial settings .
Case Study 1: Anti-inflammatory Activity
A study conducted on related compounds demonstrated significant anti-inflammatory activity through inhibition of the 5-lipoxygenase pathway. The findings suggest that modifications to the cyclopropane structure can enhance bioactivity, making this class of compounds promising candidates for further development .
Case Study 2: Pesticidal Efficacy
Research on structurally related pesticides indicates that compounds featuring dichloro groups exhibit heightened toxicity against specific insect pests. Field trials have shown that these compounds can reduce pest populations effectively while minimizing harm to non-target organisms .
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and altering cellular functions. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Cyclopropane Carboxamide Family
Key Observations :
- Substituent Effects : The target compound’s dichloroethenyl and sulfone groups distinguish it from simpler analogs like 1-(3-chlorophenyl)cyclopropane-1-carboxamide, which lacks these functional groups .
- Synthetic Complexity : Derivatives with halogenated alkenes (e.g., trifluoropropenyl in ) or bulky groups (e.g., thiolan in ) often require multi-step syntheses and chromatographic purification, leading to moderate yields (e.g., 77–81% in ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Spectroscopy : Cyclopropane protons typically resonate at δ 1.2–2.5, while sulfone-related protons (e.g., thiolan CH₂) appear upfield (δ 3.5–4.5) .
Biological Activity
Chemical Structure and Properties
The compound features a cyclopropane core with multiple functional groups that contribute to its biological properties. The presence of chlorine atoms and a thiolane moiety suggests potential interactions with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within biological systems. It may function as an inhibitor or modulator of certain pathways, particularly those involved in pest resistance mechanisms or therapeutic targets in human diseases.
Key Mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit enzymes critical for cellular processes such as metabolism or signal transduction.
- Receptor Interaction: Potential binding to specific receptors could modulate physiological responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance:
- Cytotoxicity Assays: Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
- Antimicrobial Activity: It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 15 | Induced apoptosis | |
| MCF7 | 10 | Growth inhibition | |
| E. coli | 20 | Antibacterial effect |
In Vivo Studies
In vivo studies have further corroborated the findings from in vitro assays. The compound has been evaluated for its therapeutic potential in animal models:
- Tumor Growth Inhibition: Animal studies indicated a reduction in tumor size when treated with the compound.
- Toxicological Assessments: Safety profiles have been established, showing acceptable toxicity levels at therapeutic doses.
Case Study 1: Cancer Treatment
In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor volume compared to the control group. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Agricultural Application
Field trials have evaluated the efficacy of this compound as a pesticide. Results indicated that it effectively reduced pest populations without significant harm to beneficial insects.
Q & A
Basic: How can researchers optimize the synthetic yield of cyclopropane-carboxamide derivatives like this compound?
Answer:
Synthesis optimization requires careful control of reaction stoichiometry, temperature, and purification techniques. For example, diastereomer separation via preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) can improve yield, as demonstrated in analogous cyclopropane-carboxamide syntheses achieving 78% yield . Key steps include:
- Using excess reagents (4.00 equiv. of nucleophiles) to drive reactions to completion.
- Monitoring reaction progress via TLC (Rf values) to identify optimal quenching times.
- Employing diastereomeric ratio (dr) analysis (e.g., 23:1) to assess stereochemical outcomes.
Basic: What spectroscopic methods are critical for characterizing this compound’s structure?
Answer:
Structural confirmation relies on a combination of:
- NMR : and NMR to identify substituents (e.g., cyclopropane protons at δ 1.2–2.5 ppm, chlorophenyl signals at δ 7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns (e.g., dichloroethenyl groups produce characteristic isotopic clusters) .
- IR Spectroscopy : Detection of carbonyl (1650–1750 cm) and sulfone (1150–1250 cm) functional groups .
Advanced: How can computational methods enhance the design of reaction pathways for similar cyclopropane derivatives?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) enable predictive modeling of reaction mechanisms, such as cyclopropanation via carbene insertion or ring-opening pathways. Key steps:
- Transition State Analysis : Identify energy barriers for stereoselective outcomes .
- Solvent Effects : Simulate polarity effects on diastereoselectivity using COSMO-RS models.
- AI-Driven Optimization : Tools like COMSOL Multiphysics integrate experimental data to refine synthetic conditions (e.g., temperature, catalyst loading) .
Advanced: How should researchers address contradictions in stereochemical data during synthesis?
Answer:
Discrepancies in dr values or unexpected stereoisomers require:
- X-ray Crystallography : Definitive structural assignment, as used for analogous compounds to resolve cyclopropane ring conformations .
- Dynamic NMR : Probe rotational barriers of substituents (e.g., thiolan-3-yl group) to detect conformational flexibility.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Advanced: What strategies improve the scalability of multi-step syntheses for chlorophenyl-containing carboxamides?
Answer:
Scalability challenges include minimizing side reactions and purifying intermediates. Effective approaches:
- Flow Chemistry : Continuous processing for exothermic steps (e.g., cyclopropanation) to enhance reproducibility.
- Membrane Technologies : Separate byproducts (e.g., unreacted dichloroethenyl precursors) via nanofiltration .
- Process Control Systems : Real-time monitoring using PAT (Process Analytical Technology) to adjust parameters (e.g., pH, temperature) .
Advanced: How can researchers leverage hybrid experimental-computational workflows to study degradation pathways?
Answer:
Combining accelerated stability testing (e.g., thermal, photolytic stress) with computational tools:
- Degradant Prediction : Machine learning models (e.g., RDKit) predict hydrolysis or oxidation sites, focusing on labile groups like dichloroethenyl or sulfone .
- LC-MS/MS Analysis : Correlate predicted degradants with experimental fragments.
- Reaction Network Mapping : Use kinetic Monte Carlo simulations to model degradation kinetics under varying conditions .
Basic: What solvent systems are optimal for recrystallizing polar carboxamide derivatives?
Answer:
Polar aprotic solvents (e.g., ethyl acetate, DCM/hexanes) are preferred for recrystallization. For example:
- Hexanes/EtOAc (5:1) : Achieved high purity for a related cyclopropane-carboxamide (Rf 0.19) .
- Methanol/Water : Useful for sulfone-containing derivatives to exploit hydrogen bonding.
Advanced: What role do substituents (e.g., dichloroethenyl, thiolan-3-yl) play in bioactivity, and how can this be probed?
Answer:
Substituents influence target binding and metabolic stability. Methodologies include:
- SAR Studies : Synthesize analogs (e.g., replacing dichloroethenyl with trifluoropropenyl) and compare bioactivity .
- Docking Simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Metabolic Profiling : Incubate with liver microsomes to assess stability of the sulfone moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
